molecular formula C18H17N3OS B2737565 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 328266-15-5

2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2737565
CAS No.: 328266-15-5
M. Wt: 323.41
InChI Key: KMZZEKQGAHPYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of thioacetamide derivatives featuring a 4,6-dimethylpyrimidine core linked via a sulfur atom to an acetamide group substituted with a naphthalen-1-yl moiety. Its molecular formula is C₂₀H₁₇N₃OS, though variations in substituents can alter this formula in analogs.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-12-10-13(2)20-18(19-12)23-11-17(22)21-16-9-5-7-14-6-3-4-8-15(14)16/h3-10H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZZEKQGAHPYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves the following steps:

  • Formation of the Thioether Linkage: : The starting material, 4,6-dimethyl-2-chloropyrimidine, undergoes a nucleophilic substitution reaction with a thiol compound, such as naphthalene-1-thiol, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Acetamide Formation: : The resulting thioether intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine (Et₃N) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Key Reaction Mechanism

The reaction involves nucleophilic substitution , where the thiolate ion (formed by deprotonation of 4,6-dimethylpyrimidine-2-thiol using KOH) replaces the chlorine atom in 2-chloro-N-(naphthalen-1-yl)acetamide. This results in the formation of the target compound.

Step Mechanism
DeprotonationKOH deprotonates the thiol group (-SH) to form a thiolate ion (-S⁻).
Nucleophilic AttackThe thiolate ion attacks the electrophilic carbon in the chloroacetamide.
EliminationChloride ion is eliminated, forming the C-S bond in the product.

Structural and Crystallographic Analysis

The compound crystallizes as a monoclinic structure (space group P2₁/c) with the following properties :

Parameter Value
Molecular FormulaC₁₆H₁₅N₅OS
Molecular Weight325.39 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 25.1895 Å, b = 6.9411 Å, c = 8.9697 Å, β = 90.943°
Density1.378 Mg/m³

The pyrimidine ring forms a dihedral angle of 55.5° with the naphthalene ring, indicating significant twisting between the two moieties .

Supramolecular Features

In the crystal lattice, molecules form inversion dimers via N–H⋯N hydrogen bonds , creating an R₂²(8) ring motif. These dimers are further linked by C–H⋯O and N–H⋯O hydrogen bonds into layered structures .

Characterization Data

Key spectral and analytical data for the compound include:

  • ¹H NMR :

    • δ 9.10 (s, NHCO), δ 7.58–7.25 (m, aromatic H), δ 6.88 (s, CH-5), δ 4.01 (s, SCH₂), δ 2.45 (s, CH₃) .

  • LC/MS :

    • m/z = 274.10 [M+1] .

  • Elemental Analysis :

    • C: 61.52%, H: 5.53%, N: 15.37%, S: 11.73% (calculated vs. found) .

Scientific Research Applications

SIRT2 Inhibition

Research indicates that this compound selectively inhibits SIRT2 activity, which may lead to therapeutic benefits in conditions characterized by dysregulated sirtuin expression. The inhibition mechanism involves binding interactions within the active site of SIRT2, as revealed by molecular docking studies .

Applications in Cancer Therapeutics

The most significant application of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide lies in its potential as an anticancer agent . Studies have demonstrated its effectiveness against various cancer cell lines, particularly breast cancer models. The compound's ability to modulate sirtuin activity offers a promising avenue for developing targeted therapies .

Case Studies

  • Breast Cancer Models : In vitro studies showed that this compound significantly inhibited the growth of breast cancer cells, suggesting its potential as an antineoplastic agent.
  • Molecular Docking Simulations : These simulations highlighted critical interactions between the compound and SIRT2, emphasizing its selective binding properties that enhance its inhibitory potency .

Potential in Metabolic Disorders

Beyond oncology, there is emerging interest in exploring the use of this compound in treating metabolic disorders related to sirtuin signaling pathways. Given the role of SIRT2 in metabolic regulation, compounds that inhibit this enzyme may offer therapeutic benefits for conditions such as obesity and diabetes .

Mechanism of Action

The mechanism by which 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide exerts its effects depends on its interaction with molecular targets. The thioether and acetamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The pyrimidine ring can interact with nucleic acids, affecting processes such as DNA replication and transcription.

Comparison with Similar Compounds

Structural Modifications and Molecular Features

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Core Structure N-Substituent Molecular Formula Key Features
Target Compound 4,6-Dimethylpyrimidine Naphthalen-1-yl C₂₀H₁₇N₃OS Base structure for comparison; potential SIRT2 inhibition inferred
SirReal2 () 4,6-Dimethylpyrimidine 5-(Naphthalen-1-ylmethyl)thiazol-2-yl C₂₂H₂₀N₄OS₂ Potent SIRT2 inhibitor; induces α-tubulin acetylation
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide () 4,6-Dimethylpyrimidine Phenyl C₁₅H₁₅N₃OS SIRT2 inhibitor; anticancer activity against breast cancer cells
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide () 4,6-Dimethylpyrimidine 2,4,6-Trichlorophenyl C₁₄H₁₂Cl₃N₃OS Chlorinated substituent; increased lipophilicity
Compound 33 () 4,6-Dimethylpyrimidine 5-(3-Propargyloxybenzyl)thiazol-2-yl C₂₄H₂₁N₃O₂S₂ High synthetic yield (98%); propargyl group for click chemistry

Key Research Findings

Core Structure Dictates Target Specificity: The 4,6-dimethylpyrimidine-thioacetamide scaffold is critical for SIRT2 inhibition, while substitutions on the acetamide nitrogen modulate potency and selectivity. For example, naphthalen-1-yl and phenyl groups favor SIRT2, whereas morpholino or triazinoindole moieties shift activity to other targets .

Synthetic Versatility : The thioacetamide linker allows modular synthesis, enabling rapid generation of analogs with diverse substituents (e.g., propargyl groups for bioconjugation) .

Biological Activity

2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a novel compound belonging to the thioacetamide class, characterized by its unique structural features, including a pyrimidine ring and a naphthalene moiety linked through a thioether bond. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor of SIRT2, a class of protein deacetylases implicated in various diseases.

Chemical Structure and Properties

The molecular formula of this compound indicates a complex arrangement conducive to diverse biological interactions. The compound's structure can be represented as follows:

C15H16N2OS\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{OS}

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • SIRT2 Inhibition :
    • Studies suggest that the compound may inhibit SIRT2 activity, which is associated with metabolic regulation and aging processes. Inhibitors of SIRT2 are being explored for their therapeutic potential in neurodegenerative diseases and cancer .
  • Anticonvulsant Properties :
    • A study focused on the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides indicated that derivatives could exhibit anticonvulsant activity. This suggests that this compound may also have similar effects .
  • Anticancer Activity :
    • Preliminary evaluations have shown that related thioacetamides can induce apoptosis in cancer cell lines. The mechanism involves directing tumor cells toward apoptotic pathways, making this compound a candidate for further anticancer research .

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine with naphthalene derivatives in the presence of appropriate reagents such as potassium carbonate and dimethylformamide (DMF). The general procedure includes:

  • Dissolving 4,6-dimethylpyrimidine in DMF.
  • Adding naphthalene derivatives and stirring under controlled temperature conditions.
  • Isolating the product through filtration and recrystallization.

Case Studies

Several studies have documented the biological activity of compounds structurally similar to this compound:

StudyCompound StudiedBiological ActivityFindings
SIRT2 inhibitorsInhibition of SIRT2Demonstrated potential therapeutic effects in metabolic disorders.
ThioacetamidesAnticonvulsantShowed significant anticonvulsant properties in animal models.
Benzothiazole derivativesAnticancerInduced apoptosis in A549 and C6 tumor cell lines through caspase activation.

Q & A

Q. How can the molecular structure of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide be confirmed experimentally?

  • Methodological Answer : The compound’s structure is validated using a combination of spectroscopic and crystallographic techniques:
  • 1H/13C NMR : Assign peaks for aromatic protons (naphthalene, pyrimidine) and methyl groups. For example, naphthalene protons appear at δ 7.56–7.98 ppm, and pyrimidine methyl groups at δ 2.2–2.5 ppm .

  • X-ray Diffraction : Grow single crystals via slow evaporation (e.g., chloroform-acetone mixtures) and refine using SHELXL. Key parameters include C–S bond lengths (1.75–1.82 Å) and dihedral angles between pyrimidine and naphthalene rings (~55°–59°) .

  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 327.09 for analogs) .

    • Data Table :
TechniqueKey ObservationsReference
1H NMRNaphthalene protons: δ 7.56–7.98; SCH2: δ 4.08
X-ray DiffractionDihedral angle: 55.5° between pyrimidine and naphthalene rings

Q. What synthetic routes are optimal for preparing this compound?

  • Methodological Answer : Two primary methods are used:

Microwave-Assisted Synthesis : React 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(naphthalen-1-yl)acetamide under microwave irradiation (40–60°C, 30–60 min). Yields improve by 20–30% compared to conventional heating .

Conventional Reflux : Reflux in ethanol for 6–8 hours. For analogs, yields range from 55–77% depending on substituents .

  • Key Optimization : Use equimolar ratios of reactants and sodium methylate as a base (2.6–2.8 molar excess) to enhance thioether bond formation .

    • Data Table :
MethodConditionsYield RangeReference
Microwave-Assisted50°C, 40 min, ethanol55–77%
Conventional RefluxEthanol, 6–8 hours20–70%

Advanced Research Questions

Q. How do structural modifications influence the bioactivity of 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide derivatives?

  • Methodological Answer :
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl, F) on the naphthalene ring enhances fungicidal activity. For example, fluorophenyl analogs show 77.3% inhibition against Colletotrichum orbiculare at 50 mg/L .

  • Crystallographic Insights : Planarity between pyrimidine and naphthalene rings (dihedral angle <60°) correlates with stronger SIRT2 inhibition by facilitating hydrophobic interactions in the enzyme’s selectivity pocket .

  • Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities. The 4,6-dimethylpyrimidine moiety is critical for SIRT2 selectivity .

    • Data Table :
Derivative ModificationBioactivity (Example)Reference
4-Fluorophenyl substituent77.3% fungal inhibition at 50 mg/L
Dihedral angle <60°IC50 = 0.8 µM for SIRT2 inhibition

Q. How can crystallographic data resolve contradictions in reported bioactivity across studies?

  • Methodological Answer : Discrepancies in bioactivity may arise from:
  • Polymorphism : Different crystal packing (e.g., hydrogen-bonding motifs) alters solubility. Validate via PXRD to compare experimental vs. simulated patterns .

  • Conformational Flexibility : Use SHELXL refinement to assess thermal motion (B-factors). High B-factors (>5 Ų) in the thioacetamide chain suggest dynamic regions affecting binding .

  • Validation Tools : Apply RIGUI (CheckCIF) to identify structural anomalies. For example, R-factor discrepancies >5% indicate unreliable data .

    • Data Table :
ParameterAcceptable RangeImpact on BioactivityReference
R-factor (SHELXL)<5%High reliability
B-factors (thioacetamide)<5 ŲStable conformation

Q. What experimental strategies optimize the compound’s selectivity for SIRT2 over other sirtuins?

  • Methodological Answer :
  • Binding Pocket Exploitation : Design derivatives to occupy SIRT2’s hydrophobic "selectivity pocket" (e.g., 2-((4,6-dimethylpyrimidin-2-yl)thio) motif). Co-crystallization with SIRT2 (PDB: 5Y5J) confirms π-π stacking with His187 .

  • PROTAC Design : Conjugate the core structure with E3 ligase ligands (e.g., thalidomide) to degrade SIRT2 selectively. Validate via Western blot (e.g., reduced SIRT2 levels in MCF-7 cells) .

  • Assay Conditions : Use fluorogenic substrates (e.g., Ac-AMC peptides) in kinetic assays (pH 7.4, 37°C) to measure IC50 against SIRT1/2/3 .

    • Data Table :
StrategyOutcomeReference
Co-crystallizationConfirmed His187 interaction (ΔG = -9.2 kcal/mol)
PROTAC ConjugationDC50 = 50 nM in MCF-7 cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.